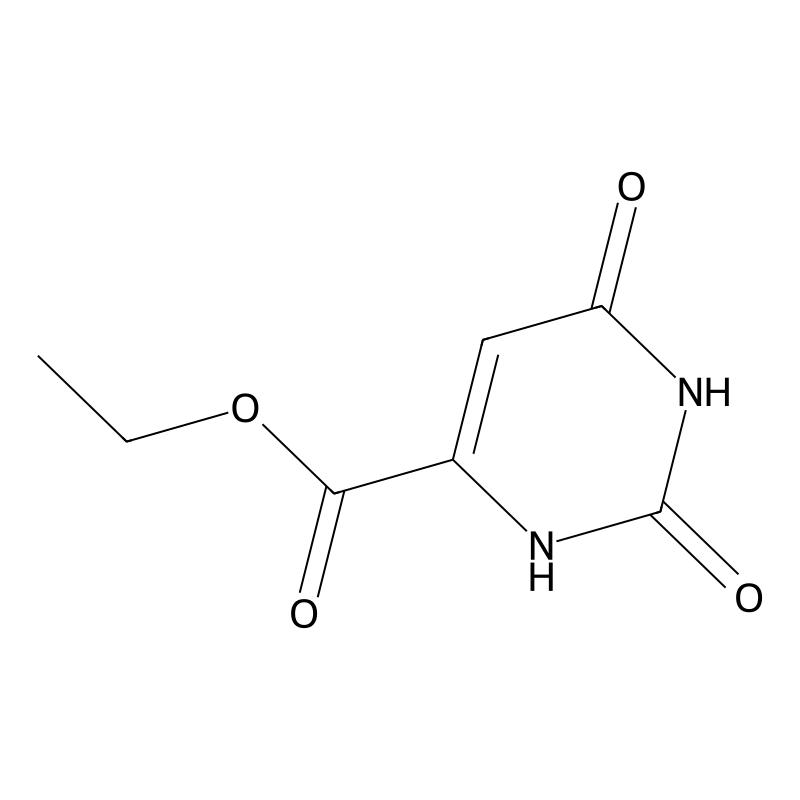

Ethyl orotate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyrimidine Synthesis:

Fatty Liver Disease:

Some studies suggest ethyl orotate might play a role in improving fatty liver disease. A study in rats showed that ethyl orotate supplementation reduced hepatic steatosis (fat accumulation in the liver) []. However, this research was conducted on animals, and further investigation is necessary to determine its applicability in humans.

Ethyl orotate is an organic compound with the chemical formula C₇H₈N₂O₄, classified as an ester of orotic acid. It features a pyrimidine ring structure and is known for its role in various biological processes, particularly in the biosynthesis of nucleotides. Ethyl orotate is characterized by its ethyl ester functional group attached to the orotate moiety, which enhances its solubility and bioavailability compared to orotic acid itself. This compound is often studied for its potential therapeutic applications, including its effects on metabolism and cellular function.

In laboratory settings, ethyl orotate can also react with various metal ions to form coordination complexes. For example, studies have shown that it can coordinate with copper(II) ions through its carboxylic acid group, forming stable complexes that are characterized by spectroscopic methods .

Ethyl orotate exhibits significant biological activity, particularly in the context of cellular metabolism. It has been identified as a potential enhancer of nucleotide synthesis, which is crucial for DNA and RNA production. This compound may also have implications for cell proliferation and differentiation due to its involvement in pyrimidine metabolism. Additionally, ethyl orotate has been studied for its anti-inflammatory properties and potential benefits in treating conditions such as liver disorders and certain types of anemia .

The synthesis of ethyl orotate can be achieved through several methods:

- Esterification Reaction: The most common method involves the esterification of orotic acid with ethanol in the presence of an acid catalyst. This reaction typically requires heating to facilitate the formation of ethyl orotate.

- Transesterification: Ethyl orotate can also be synthesized by transesterifying other esters with orotic acid under suitable conditions.

- Chemical Modification: Advanced synthetic routes may involve modifying existing pyrimidine derivatives to introduce the ethyl ester functionality.

Ethyl orotate has various applications across different fields:

- Pharmaceuticals: Due to its role in nucleotide metabolism, it is being explored for potential therapeutic uses in enhancing cellular health and treating metabolic disorders.

- Biochemistry: Ethyl orotate serves as a valuable reagent in biochemical assays related to nucleic acid synthesis.

- Nutritional Supplements: It is sometimes included in dietary supplements aimed at improving energy levels and metabolic function.

Research into the interactions of ethyl orotate reveals its ability to form complexes with metal ions, which can influence its bioavailability and efficacy. Studies have shown that ethyl orotate can chelate metal ions such as copper(II), which may enhance its biological activity through improved cellular uptake . Additionally, investigations into its interactions with other biomolecules suggest potential synergistic effects that could be beneficial in therapeutic contexts.

Ethyl orotate shares structural similarities with several related compounds. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Orotic Acid | C₅H₄N₂O₄ | Precursor in pyrimidine biosynthesis; less soluble than ethyl orotate. |

| Dihydroorotate | C₅H₆N₂O₄ | Intermediate in the conversion to orotate; involved in redox reactions. |

| Sodium Orotate | C₅H₄N₂NaO₄ | Salt form of orotic acid; used in dietary supplements; more soluble than free acid. |

| 5-Fluoroorotic Acid | C₅H₄FNO₄ | Fluorinated derivative; used as an antimetabolite in cancer therapy. |

Uniqueness of Ethyl Orotate

Ethyl orotate's uniqueness lies primarily in its enhanced solubility and bioavailability compared to other forms of orotic acid derivatives. Its esterification not only improves absorption but also allows for more versatile applications in both pharmaceutical formulations and nutritional supplements. Additionally, its ability to interact with metal ions distinguishes it from other similar compounds, potentially leading to novel therapeutic strategies.

XLogP3

LogP

1.76 (LogP)

0.81 (LogP)

1.48 (LogP)

1.01 (LogP)

1.62 (LogP)

2.15 (LogP)